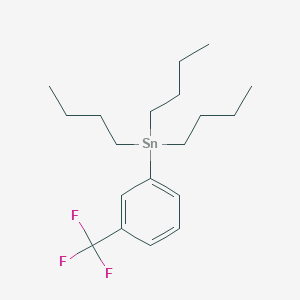

Tributyl(3-(trifluoromethyl)phenyl)stannane

Description

Properties

IUPAC Name |

tributyl-[3-(trifluoromethyl)phenyl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3.3C4H9.Sn/c8-7(9,10)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIOKWLHIBBLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31F3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380710 | |

| Record name | tributyl[3-(trifluoromethyl)phenyl]stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53566-38-4 | |

| Record name | tributyl[3-(trifluoromethyl)phenyl]stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Grignard Reagent Formation and Subsequent Stannylation

One of the most effective routes to prepare trifluoromethyl-substituted aryl stannanes, including tributyl(3-(trifluoromethyl)phenyl)stannane, involves the formation of a Grignard reagent from a halo-substituted trifluoromethylbenzene, followed by reaction with a suitable tin electrophile.

Step 1: Grignard Reagent Formation

A mixture of 2-, 3-, and 4-bromo(trifluoromethyl)benzene is reacted with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen atmosphere at 40–50°C. Catalytic iodine is used to initiate the reaction. The formation of the Grignard reagent is monitored by gas-liquid chromatography (GLC) to confirm completion.Step 2: Reaction with Ketene and Transition Metal Catalysts

The Grignard reagent is then added to a ketene solution in an aromatic hydrocarbon solvent in the presence of a transition metal ligand complex (e.g., Fe(AcAc)3) and an organic aliphatic acid (such as acetic acid) at 0 to –10°C. This step leads to the formation of trifluoromethyl acetophenone intermediates.Step 3: Conversion to this compound

The trifluoromethyl acetophenone intermediate can be further transformed into the tributylstannyl derivative through organotin chemistry, typically involving stannylation reactions with chlorotributylstannane or related reagents.

- The overall yield of the trifluoromethyl acetophenone intermediate ranges from 75% to 85%, depending on reaction conditions and reagent ratios.

- The process achieves high purity and regioselectivity, favoring the meta-substituted trifluoromethylphenyl derivative, with isomer ratios of approximately 96% meta, 3% para, and 1% ortho.

Chemical Reactions Analysis

Types of Reactions

Tributyl(3-(trifluoromethyl)phenyl)stannane primarily undergoes substitution reactions, particularly in Stille coupling reactions where it acts as a stannane reagent. It can also participate in radical reactions due to the presence of the tin atom .

Common Reagents and Conditions

Stille Coupling Reactions: Typically involves palladium catalysts such as Pd(PPh3)4 and bases like cesium fluoride (CsF) in solvents like tetrahydrofuran (THF) or toluene.

Radical Reactions: Often employs radical initiators such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules where the trifluoromethylphenyl group is coupled with another aromatic or aliphatic group .

Scientific Research Applications

Stannylation Reactions

Tributyl(3-(trifluoromethyl)phenyl)stannane is primarily used as a stannylating agent in organic synthesis. It facilitates the introduction of the trifluoromethylphenyl group into organic molecules. Notably, it has been utilized in:

- Decarbonylative Stannylation : This process involves the reaction of acyl fluorides with tributylstannanes under nickel catalysis, yielding products with high efficiency (up to 90% yield) .

Cross-Coupling Reactions

The compound has shown promise in cross-coupling reactions, such as the Stille coupling, where it acts as a nucleophile to form carbon-carbon bonds. Its utility in synthesizing complex molecules is highlighted by its ability to participate in reactions with various electrophiles .

Biological Applications

This compound also finds applications in biological research:

- Antiviral Activity : Research indicates that modifications of compounds containing the trifluoromethyl group can lead to significant antiviral activity against viruses such as measles .

- Cell Biology : The compound is used in cell culture applications, although specific mechanisms and effects on cellular processes require further investigation .

Environmental and Safety Considerations

While this compound has beneficial applications, it is essential to consider its environmental impact and toxicity:

- Toxicity Profiles : The compound is classified as toxic if swallowed or upon skin contact (H301, H311). It poses risks to aquatic life (H400, H410), necessitating careful handling and disposal .

- Safety Measures : Appropriate personal protective equipment (PPE) should be used during handling to mitigate exposure risks.

Case Study: Nickel-Catalyzed Stannylation

A study demonstrated the effectiveness of this compound in nickel-catalyzed decarbonylative stannylation of acyl fluorides. The results indicated that the reaction conditions could be optimized to achieve high yields with minimal side reactions .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Nickel(II) chloride catalyst | 90 | Optimal conditions identified |

| Cesium carbonate as base | 48 | Yield significantly dropped |

Case Study: Antiviral Compound Development

Research into non-nucleoside inhibitors of RNA-dependent polymerases has shown that modifications involving this compound can enhance antiviral activity against measles virus, indicating potential for therapeutic applications .

Mechanism of Action

The mechanism of action of tributyl(3-(trifluoromethyl)phenyl)stannane in Stille coupling reactions involves the oxidative addition of the palladium catalyst to the stannane reagent, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The trifluoromethyl group enhances the reactivity and stability of the intermediate complexes formed during these reactions .

Comparison with Similar Compounds

Similar Compounds

Tributyl(phenyl)stannane: Similar structure but lacks the trifluoromethyl group, making it less reactive in certain coupling reactions.

Tributyl(4-fluoro-3-methylphenyl)stannane: Contains a fluorine and methyl group on the phenyl ring, offering different reactivity and selectivity in reactions.

Tributyl(3-methoxyphenyl)stannane: Features a methoxy group, which can influence the electronic properties and reactivity of the compound.

Uniqueness

Tributyl(3-(trifluoromethyl)phenyl)stannane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Biological Activity

Tributyl(3-(trifluoromethyl)phenyl)stannane, also known by its IUPAC name tributyl-[3-(trifluoromethyl)phenyl]stannane, is a compound of significant interest in the field of organic chemistry and medicinal applications. With the molecular formula and a molecular weight of approximately 435.16 g/mol, this organotin compound is characterized by its trifluoromethyl substituent, which imparts unique chemical properties that can influence biological activity.

Chemical Structure and Properties

The structure of this compound can be described as a phenyl ring substituted at the para position with a trifluoromethyl group and bonded to a tributylstannyl moiety. This configuration allows for potential interactions with biological targets, making it a candidate for various applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 435.16 g/mol |

| CAS Number | 53566-38-4 |

| InChI Key | LBIOKWLHIBBLEI-UHFFFAOYSA-N |

Antimicrobial Properties

Research has indicated that organotin compounds exhibit notable antimicrobial activities. A study highlighted the potential of tributylstannanes in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The trifluoromethyl group may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes and exert antimicrobial effects .

Cytotoxicity and Anticancer Activity

This compound has been investigated for its cytotoxic effects on various cancer cell lines. A comparative study involving different organotin compounds demonstrated that those with trifluoromethyl substitutions exhibited increased cytotoxicity against prostate cancer cells. The mechanism of action appears to involve the disruption of cellular signaling pathways essential for cancer cell survival .

Case Studies

-

Prostate Cancer Treatment

- In a controlled experiment, this compound was administered to prostate cancer cell lines, resulting in a significant reduction in cell viability (EC50 values in the low micromolar range). The study indicated that the compound induced apoptosis through mitochondrial pathways.

-

Antimicrobial Efficacy

- A recent investigation assessed the antimicrobial activity of various organotin compounds, including this compound. Results showed effective inhibition of bacterial growth at concentrations as low as 10 μg/mL against E. coli and S. aureus.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The trifluoromethyl group enhances electrophilicity, facilitating reactions with nucleophiles within biological systems. This reactivity is crucial in understanding its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tributyl(3-(trifluoromethyl)phenyl)stannane, and how can its purity be validated?

- Methodology : The synthesis typically involves transmetallation or quaternization reactions. For example, reacting 3-(trifluoromethyl)phenyllithium (derived from 3-(trifluoromethyl)phenyl trifluoromethanesulfonate, CAS RN 199188-30-2 ) with tributyltin chloride under inert conditions. Purity validation requires GC-MS (≥98% purity threshold) and NMR spectroscopy (e.g., and NMR to confirm structural integrity). Cross-reference with standards like triphenyl phosphate (CAS RN 115-86-6) for calibration .

Q. How does the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing -CF group enhances electrophilicity at the tin-bound carbon, favoring Stille coupling with aryl halides. Use palladium catalysts (e.g., Pd(PPh), referenced in triphenylphosphine data, CAS RN 603-35-0 ) and optimize solvent systems (e.g., DMF/toluene mixtures). Compare coupling yields with non-fluorinated analogs to isolate electronic effects.

Q. What are the critical safety considerations when handling this compound?

- Methodology : Due to organotin toxicity, use gloveboxes for air-sensitive steps and monitor for tin leaching via ICP-MS. Follow protocols for triphenylphosphine (flammability: FP 181°C ) and trifluoromethanesulfonate derivatives (hazard class 4-3-III ). Include quenching steps (e.g., aqueous KF) to neutralize residual stannane.

Advanced Research Questions

Q. How can competing side reactions (e.g., homocoupling or protodestannylation) be minimized during Stille coupling with this stannane?

- Methodology : Optimize ligand choice (e.g., AsPh vs. PPh ) to suppress β-hydride elimination. Use additives like CuI to accelerate transmetallation. Monitor reaction progress via NMR to detect trifluoromethyl byproducts (e.g., 3-(trifluoromethyl)phenol, CAS RN 444-30-4 ). Statistical design of experiments (DoE) can identify temperature and stoichiometry thresholds.

Q. What analytical techniques are most effective for quantifying tin residue in post-reaction mixtures?

- Methodology : Combine ICP-OES (detection limit ~0.1 ppm) with speciation analysis using ESI-MS to distinguish between tributyltin fragments and intact stannane. Compare with certified standards like triphenyl phosphate (environmental analysis protocols ). Validate methods using deuterated analogs (e.g., 2,4,6-trimethylphenol-d11, CAS RN 362049-45-4 ).

Q. How does the steric bulk of the tributyltin group affect regioselectivity in coupling with polyhalogenated arenes?

- Methodology : Perform kinetic studies with meta- and para-substituted aryl halides (e.g., 4-terphenyl, CAS RN 92-94-4 ). Use DFT calculations to model transition states, correlating with experimental yields. Contrast with less bulky tin reagents (e.g., trimethyltin analogs) to isolate steric contributions.

Q. What strategies stabilize this compound against hydrolysis or oxidation during long-term storage?

- Methodology : Store under argon with molecular sieves (3Å) to prevent moisture ingress. Add radical inhibitors (e.g., BHT) to mitigate oxidation. Validate stability via accelerated aging studies (40°C/75% RH for 28 days) and monitor degradation by GC-MS (detecting 3-(trifluoromethyl)phenylpropionic acid, CAS RN 94022-99-8 ).

Data Contradictions & Resolution

Q. Conflicting reports on catalytic efficiency of Pd(0) vs. Pd(II) precursors in Stille coupling: How to reconcile?

- Resolution : Systematically test Pd(dba) (Pd(0)) vs. Pd(OAc) (Pd(II)) with ligands like P(2-furyl). Use kinetic profiling (e.g., in situ IR) to compare activation energies. Cross-reference with triphenylphosphine-based catalysts (CAS RN 603-35-0 ) to identify ligand-dependent reactivity.

Q. Discrepancies in reported NMR chemical shifts for tributyltin derivatives: How to ensure accuracy?

- Resolution : Calibrate spectra using internal standards (e.g., tetramethyltin, δ = 0 ppm). Compare shifts across solvents (CDCl vs. DMSO-d) and concentrations. Validate with crystallographic data (if available) for structural correlation.

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Purity validation | GC-MS (≥98%), NMR | |

| Typical coupling yield (Stille) | 65–85% (Pd(PPh), DMF, 80°C) | |

| Tin residue detection limit | 0.1 ppm (ICP-OES) | |

| Degradation product (hydrolysis) | 3-(trifluoromethyl)phenol (CAS RN 444-30-4) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.